Benzene, 1-fluoro-4-(4-methoxyphenoxy)-
Description
Benzene, 1-fluoro-4-(4-methoxyphenoxy)- is a substituted benzene derivative featuring a fluorine atom at the para position and a 4-methoxyphenoxy group at the opposing para position. The 4-methoxyphenoxy substituent consists of a phenoxy group (oxygen-linked phenyl) with a methoxy (-OCH₃) group at its para position.
Properties
CAS No. |
26129-34-0 |
|---|---|
Molecular Formula |
C13H11FO2 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-fluoro-4-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI Key |
YYBCYPWGOCFLEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Displacement of Nitro Groups
A widely cited method involves reacting 1-fluoro-4-nitrobenzene with 4-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 120–140°C. The nitro group acts as a leaving group, facilitated by its electron-withdrawing nature, enabling nucleophilic attack by the phenoxide ion.
Reaction Scheme:
$$
\text{1-Fluoro-4-nitrobenzene} + \text{4-Methoxyphenol} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{1-Fluoro-4-(4-methoxyphenoxy)benzene} + \text{HNO}_2
$$
Optimized Conditions:
Post-reaction purification involves extraction with ethyl acetate, washing with brine, and recrystallization from n-heptane. Challenges include competing side reactions at elevated temperatures, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1-Fluoro-4-nitrobenzene | K₂CO₃, DMF, 140°C | 78–82% | Single-step, high atom economy | High temps promote side reactions |
| Bromination-Functionalization | p-Fluorotoluene | CCl₄, irradiation, NaOCH₃ | 65–75% | Scalable for methyl derivatives | Indirect route, multiple steps |
| Reduction-Diazotization | 4-Nitro-4'-methoxyphenoxybenzene | H₂/Pd-C, HNO₂, HBF₄ | 68–72% | Avoids gaseous fluorine | Low yield in diazotization step |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-4-(4-methoxyphenoxy)- can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Target Compound: The 4-methoxyphenoxy group is electron-donating due to the methoxy substituent, while the fluorine atom is electron-withdrawing.
- 1-Fluoro-4-isopropoxybenzene (CAS 459-06-3): The isopropoxy group (-OCH(CH₃)₂) is bulkier than methoxyphenoxy, leading to increased steric hindrance. Its electron-donating nature is similar to methoxy but with reduced solubility in polar solvents .
- Benzene, 1-fluoro-4-(2-fluoroethyl)- (CAS 2343-30-8) : The fluoroethyl group (-CH₂CH₂F) introduces additional fluorine atoms, amplifying electron-withdrawing effects. This compound’s higher fluorine content may increase hydrophobicity compared to the target compound .
- 2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene (CAS 883543-26-8): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, making this compound more reactive in nucleophilic substitutions compared to the methoxyphenoxy-substituted target .
Physical and Chemical Properties
A comparative analysis of molecular weights, boiling points, and solubilities is summarized below:
*Estimated based on structural analogs.
Biological Activity
Benzene, 1-fluoro-4-(4-methoxyphenoxy)-, also known as 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological activity is attributed to its structural features, particularly the presence of the fluorine atom and the methoxyphenoxy group, which enhance its reactivity and binding affinity to various biological targets.
Antimicrobial Properties
Studies have demonstrated that benzene derivatives with similar structures can inhibit the growth of various pathogens. For instance, compounds with halogen substitutions on the phenyl ring have shown enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments . The introduction of functional groups like methoxy and fluoro at specific positions on the aromatic ring can further modulate activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 6c-4 | 4.0 | Antitubercular |
| 6d-4 | 0.5 | Antitubercular |
| RFP | ≥16.0 | Standard Drug |
The mechanism by which benzene, 1-fluoro-4-(4-methoxyphenoxy)- exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom contributes to the compound's lipophilicity, potentially enhancing membrane permeability and facilitating cellular uptake. Upon entering cells, it may modulate biochemical pathways related to cell proliferation and apoptosis.
Study on Anticancer Activity
A study focused on a series of diaryl derivatives similar to benzene, 1-fluoro-4-(4-methoxyphenoxy)- showed significant antiproliferative effects in melanoma cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds inhibit the PI3K/Akt signaling pathway, leading to decreased cell migration and increased apoptosis in cancer cells .
Research Findings
Recent research has highlighted the potential of benzene derivatives in drug development:
- Antimicrobial Resistance : Compounds structurally related to benzene, 1-fluoro-4-(4-methoxyphenoxy)- are being explored as alternatives to combat antimicrobial resistance. Their ability to inhibit critical bacterial enzymes suggests a promising avenue for new antibiotic development .
- Pharmacophore Exploration : The design and synthesis of novel molecules incorporating the 4-fluorobenzylpiperazine fragment revealed significant inhibitory effects on tyrosinase activity without cytotoxicity, suggesting potential applications in skin-related conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-fluoro-4-(4-methoxyphenoxy)benzene, and what experimental conditions optimize yield?
- Methodology : The synthesis likely involves nucleophilic aromatic substitution (SNAr), where the fluorine atom at the para position is displaced by a phenoxide nucleophile (e.g., 4-methoxyphenoxide). Key reagents include potassium carbonate as a base and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Temperature control (80–120°C) and stoichiometric ratios (1:1.2 for aryl fluoride to phenoxide) are critical for minimizing side reactions .
- Validation : Confirm purity via HPLC or GC-MS, and characterize using and NMR to verify substitution patterns .
Q. How can spectroscopic techniques distinguish 1-fluoro-4-(4-methoxyphenoxy)benzene from structurally similar derivatives?
- Approach :
- NMR : The fluorine atom’s chemical shift (~ -110 ppm for aryl-F) and coupling patterns (e.g., with adjacent protons) help identify substitution positions .
- IR Spectroscopy : Stretching vibrations for C-O-C (1250 cm) and aromatic C-F (1100 cm) provide functional group confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 234.06 for CHFO) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic effects of substituents in 1-fluoro-4-(4-methoxyphenoxy)benzene?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution and frontier molecular orbitals. Analyze the electron-withdrawing effect of fluorine and electron-donating methoxy group to predict reactivity in further substitutions .
- Application : Compare calculated dipole moments with experimental data (e.g., from dielectric constant measurements) to validate models .
Q. How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?
- Challenges : Competing etherification or over-substitution may occur if reaction conditions are suboptimal. For example, excess phenoxide could lead to di-substitution products.
- Mitigation : Use kinetic control (lower temperatures) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. What contradictions exist in reported thermochemical data for similar fluoroaromatic ethers, and how should researchers address them?
- Example : Discrepancies in enthalpy of formation () values may arise from differing experimental setups (e.g., combustion calorimetry vs. computational estimates).
- Resolution : Cross-reference data from NIST Chemistry WebBook (e.g., for 1-fluoro-4-methoxybenzene, = -245 kJ/mol) and validate with ab initio calculations .
Research Design & Data Analysis
Q. How can researchers design experiments to study the hydrolytic stability of the aryl-ether bond in this compound?
- Protocol :
Prepare aqueous buffer solutions (pH 1–14).
Monitor degradation kinetics via UV-Vis spectroscopy (λ = 270 nm for aromatic absorption).
Identify hydrolyzed products (e.g., 4-fluorophenol and 4-methoxyphenol) using LC-MS .
- Key Variables : Temperature (25–80°C), ionic strength, and catalytic effects of metal ions.
Q. What strategies enable the selective functionalization of the methoxy or fluorine groups in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
